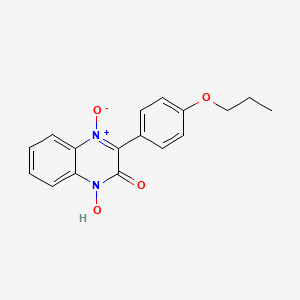
1-hydroxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide
描述
1-hydroxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a complex organic compound belonging to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with a hydroxy group at position 1, a propoxyphenyl group at position 3, and an oxide group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxalinone Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable diketone, such as 1,2-diketone, under acidic conditions to form the quinoxalinone core.
Introduction of the Propoxyphenyl Group: The next step involves the alkylation of the quinoxalinone core with 4-propoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the propoxyphenyl group at position 3.
Oxidation: The final step involves the oxidation of the quinoxalinone derivative using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the oxide group at position 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-hydroxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 1 can be oxidized to form a quinone derivative.
Reduction: The oxide group at position 4 can be reduced to form the corresponding quinoxalinone derivative.
Substitution: The propoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of quinoxalinone derivatives.
Substitution: Formation of substituted quinoxalinone derivatives.
科学研究应用
1-hydroxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-hydroxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets and pathways. The hydroxy group at position 1 and the oxide group at position 4 play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
1-hydroxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide can be compared with other similar compounds, such as:
1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide: Lacks the propoxy group, resulting in different chemical properties and biological activities.
1-hydroxy-3-(4-methoxyphenyl)-2(1H)-quinoxalinone 4-oxide: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
属性
IUPAC Name |
1-hydroxy-4-oxido-3-(4-propoxyphenyl)quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-11-23-13-9-7-12(8-10-13)16-17(20)19(22)15-6-4-3-5-14(15)18(16)21/h3-10,22H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLJLSODJIDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4244025.png)
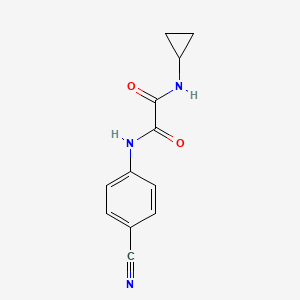
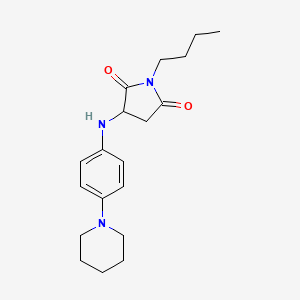
![1-[5-(trifluoromethyl)-2-pyridinyl]-1H-benzimidazole](/img/structure/B4244041.png)
![1,1-Diethyl-3-[4-(phenylsulfamoyl)phenyl]urea](/img/structure/B4244049.png)
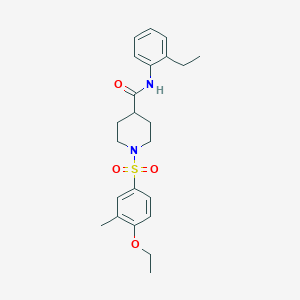
![1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B4244062.png)
![7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4244070.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4244082.png)
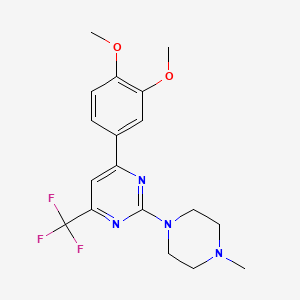
![{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4244109.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B4244118.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4244132.png)
![2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4244135.png)
